molecular formula C6H5Br2NO B1436183 (4,6-Dibromopyridin-3-yl)methanol CAS No. 1806347-32-9

(4,6-Dibromopyridin-3-yl)methanol

Cat. No. B1436183
M. Wt: 266.92 g/mol
InChI Key: HSLBNODTXQUOCF-UHFFFAOYSA-N
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Description

“(4,6-Dibromopyridin-3-yl)methanol” is a chemical compound that belongs to the class of organic compounds known as pyridines . It is a solid or liquid substance that is white to yellow in color .


Molecular Structure Analysis

The molecular structure of “(4,6-Dibromopyridin-3-yl)methanol” has been optimized using both DFT and HF methods . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .

Scientific Research Applications

  • Synthesis of Complex Salts : Cook and Halcrow (2015) demonstrated the synthesis of complex salts using 4-hydroxy-2,6-dibromopyridine, which was treated with deprotonated pyrazole. These complex salts showed unique spin-state behavior at different temperatures, highlighting their potential in materials science (Cook & Halcrow, 2015).

  • Characterization of New Compounds : Percino, Chapela, and Rodríguez-Barbarín (2005) characterized a new compound formed by the condensation reaction of (6-methylpyridin-2-yl)methanol and pyridine-2-carbaldehyde. The study provides insights into the structural properties of such compounds (Percino et al., 2005).

  • Impact on Lipid Dynamics : Nguyen et al. (2019) explored how methanol influences lipid dynamics in biological and synthetic membranes. This is pertinent in understanding the role of solvents like methanol in biomembrane studies (Nguyen et al., 2019).

  • Protonation and Hydrogen Bonding : Böck et al. (2021) reported on the synthesis and structural characterization of mono-hydrobromide salts with different protonation sites and hydrogen bonding patterns. Such studies are crucial in understanding the molecular interactions in chemical compounds (Böck et al., 2021).

  • Application in Catalyst Synthesis : Zhang et al. (2007) discussed the use of mono-arylpyridyl bromides, obtained through a Suzuki reaction catalyzed by palladacycle, in synthesizing bioactive compounds. This study highlights the potential applications in pharmaceutical and chemical industries (Zhang et al., 2007).

  • Methanol-to-Olefins Process : Tian et al. (2015) provided an overview of the methanol-to-olefins (MTO) reaction, emphasizing its significance in both fundamental research and industrial application. This is particularly relevant in the context of converting methanol into more valuable products (Tian et al., 2015).

  • Catalytic C–C Coupling : Moran et al. (2011) described the use of a homogeneous iridium catalyst for direct C–C coupling of methanol with allenes. This study opens new avenues for using methanol as a building block in chemical synthesis (Moran et al., 2011).

properties

IUPAC Name

(4,6-dibromopyridin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Br2NO/c7-5-1-6(8)9-2-4(5)3-10/h1-2,10H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSLBNODTXQUOCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Br)CO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4,6-Dibromopyridin-3-yl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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